5-Ethyl-4-iodo-1-methyl-1H-pyrazole
Overview
Description
5-Ethyl-4-iodo-1-methyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-4-iodo-1-methyl-1H-pyrazole typically involves the iodination of a pyrazole precursor. One common method includes the treatment of N-propargyl-N’-tosylhydrazines with molecular iodine in the presence of sodium bicarbonate, yielding 5-substituted 4-iodopyrazoles . Another approach involves the iodination of pyrazole derivatives using iodine and ammonium hydroxide to produce multi-iodinated pyrazoles .
Industrial Production Methods: Industrial production of this compound may utilize large-scale iodination processes, often employing continuous flow reactors to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions: 5-Ethyl-4-iodo-1-methyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring.
Cyclization Reactions: It can be used as a precursor in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
Substitution Products: Depending on the nucleophile, various substituted pyrazoles can be formed.
Oxidation Products: Oxidized derivatives of the pyrazole ring.
Reduction Products: Reduced forms of the pyrazole compound.
Scientific Research Applications
5-Ethyl-4-iodo-1-methyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 5-Ethyl-4-iodo-1-methyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
4-Iodo-1H-pyrazole: Shares the iodine substitution but lacks the ethyl and methyl groups.
5-Iodo-4-methyl-1H-pyrazole: Similar structure but with different substituents.
3-Methyl-1-phenyl-1H-pyrazol-5-ol: Another pyrazole derivative with different functional groups.
Uniqueness: 5-Ethyl-4-iodo-1-methyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. The presence of both ethyl and methyl groups, along with the iodine atom, makes it a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
5-ethyl-4-iodo-1-methylpyrazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9IN2/c1-3-6-5(7)4-8-9(6)2/h4H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJVSPFBCWWSLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NN1C)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9IN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801285190 | |
Record name | 1H-Pyrazole, 5-ethyl-4-iodo-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801285190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1354705-15-9 | |
Record name | 1H-Pyrazole, 5-ethyl-4-iodo-1-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1354705-15-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole, 5-ethyl-4-iodo-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801285190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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